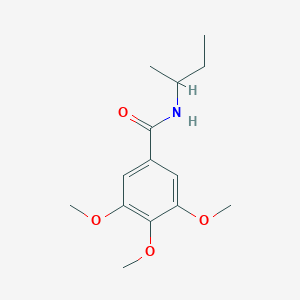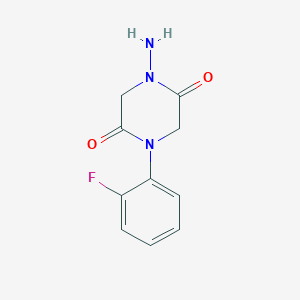![molecular formula C15H16N2O2S3 B292008 1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292008.png)
1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone is a chemical compound that has been of great interest to researchers due to its potential applications in various fields.
作用机制
The exact mechanism of action of 1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone is not fully understood. However, it has been suggested that the compound may act as a DNA intercalator, inhibiting DNA replication and leading to cell death. It has also been proposed that the compound may target specific enzymes or proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone has significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce inflammation. In addition, the compound has been found to have antioxidant properties, which may contribute to its therapeutic potential.
实验室实验的优点和局限性
One of the advantages of using 1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone in lab experiments is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another advantage is its potential applications in materials science. However, there are also limitations to using this compound in lab experiments. For example, it may be difficult to obtain the compound in sufficient quantities for large-scale experiments. In addition, the compound may have limited solubility in certain solvents, which may affect its use in certain experiments.
未来方向
There are many potential future directions for research on 1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone. One direction is to further investigate its mechanism of action and biochemical and physiological effects. Another direction is to explore its potential as a therapeutic agent for the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases. In addition, further research could focus on the synthesis of novel derivatives of this compound with improved properties for specific applications.
合成方法
The synthesis of 1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone involves a series of chemical reactions. The starting materials for the synthesis are 2-mercapto-5-methyl-1,3,4-thiadiazole and 2-bromoacetone. The reaction proceeds through a series of steps, including cyclization, oxidation, and condensation, to yield the final product. The synthesis method has been optimized to improve the yield and purity of the product.
科学研究应用
1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for the treatment of cancer and other diseases. In biochemistry, it has been studied for its mechanism of action and biochemical and physiological effects. In materials science, it has been explored for its potential applications in the synthesis of novel materials.
属性
分子式 |
C15H16N2O2S3 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC 名称 |
1-[[10-(2-oxopropylsulfanyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C15H16N2O2S3/c1-8(18)6-20-13-12-10-4-3-5-11(10)22-14(12)17-15(16-13)21-7-9(2)19/h3-7H2,1-2H3 |
InChI 键 |
MLUGBEQLXHAWMF-UHFFFAOYSA-N |
SMILES |
CC(=O)CSC1=NC(=NC2=C1C3=C(S2)CCC3)SCC(=O)C |
规范 SMILES |
CC(=O)CSC1=NC(=NC2=C1C3=C(S2)CCC3)SCC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2,3,4-Tri(1,3-benzoxazol-2-yl)cyclobutyl]-1,3-benzoxazole](/img/structure/B291929.png)
![4-[2,4-Di[1,1'-biphenyl]-4-yl-3-(4-pyridinyl)cyclobutyl]pyridine](/img/structure/B291930.png)
![1-Amino-4-[3-(trifluoromethyl)phenyl]-2,5-piperazinedione](/img/structure/B291934.png)

![(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)
![{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(phenyl)methanone](/img/structure/B291939.png)
![[4-Amino-3-(benzylsulfanyl)thieno[2,3-c]isothiazol-5-yl](3-methoxyphenyl)methanone](/img/structure/B291940.png)
![1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291941.png)
![1-[4-Amino-3-[2-(1-pyrrolidinyl)ethylthio]-5-thieno[2,3-c]isothiazolyl]ethanone](/img/structure/B291942.png)
![{4-Amino-3-[(4-fluorobenzyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}(3-methoxyphenyl)methanone](/img/structure/B291943.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B291948.png)